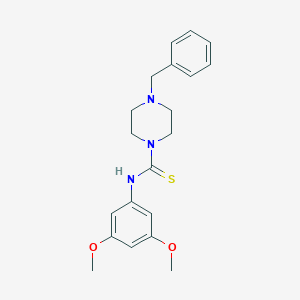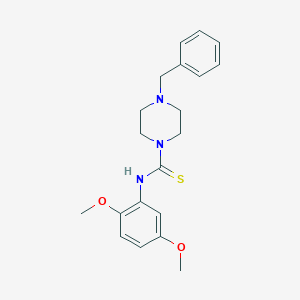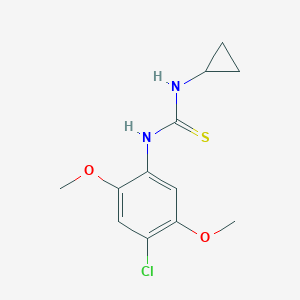
N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea, also known as CTCP, is a synthetic compound that has gained attention in the scientific community due to its potential as a research tool. CTCP is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a useful compound for studying various biological processes. In
Mecanismo De Acción
The exact mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of pain and inflammation. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea has been shown to inhibit the adenosine A2A receptor, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea has been shown to have antioxidant properties. N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea has also been shown to modulate the immune system, specifically by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea in lab experiments is its specificity. N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea has been shown to have a high degree of selectivity for its target enzymes and receptors, making it a useful tool for studying specific biological processes. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea has been shown to have low toxicity, making it a safe compound to use in lab experiments.
One limitation of using N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea in lab experiments is its solubility. N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea has low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea has a relatively short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea. One area of research that warrants further investigation is the potential use of N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea as a therapeutic agent for pain and inflammation-related disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea and its effects on various biological systems. Finally, the development of more effective synthesis methods for N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea may facilitate its use in future research endeavors.
Conclusion
In conclusion, N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea is a synthetic compound that has shown promise as a research tool in various scientific studies. The synthesis method of N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea involves a multi-step process, and its purity can be confirmed through various analytical techniques. N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea has been shown to have anti-inflammatory, analgesic, and anticancer effects, and its mechanism of action involves the inhibition of various enzymes and receptors. N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea has several advantages and limitations for lab experiments, and future directions for research include investigating its potential as a therapeutic agent and further understanding its mechanism of action.
Métodos De Síntesis
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea involves a multi-step process that begins with the reaction of 4-chloro-2,5-dimethoxyaniline with cyclopropyl isocyanate to form N-cyclopropyl-4-chloro-2,5-dimethoxyaniline. This intermediate is then reacted with thiourea to yield N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea. The purity of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea has been used in various scientific studies to investigate its effects on different biological systems. One area of research where N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea has been particularly useful is in the study of pain and inflammation. N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of pain and inflammation-related disorders.
Another area of research where N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea has shown promise is in the study of cancer. N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a chemotherapeutic agent. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea has been shown to enhance the effectiveness of other chemotherapeutic agents, making it a potential candidate for combination therapy.
Propiedades
Nombre del producto |
N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea |
|---|---|
Fórmula molecular |
C12H15ClN2O2S |
Peso molecular |
286.78 g/mol |
Nombre IUPAC |
1-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopropylthiourea |
InChI |
InChI=1S/C12H15ClN2O2S/c1-16-10-6-9(11(17-2)5-8(10)13)15-12(18)14-7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,14,15,18) |
Clave InChI |
NFZZWDDVXJIKIV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=S)NC2CC2)OC)Cl |
SMILES canónico |
COC1=CC(=C(C=C1NC(=S)NC2CC2)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B216379.png)
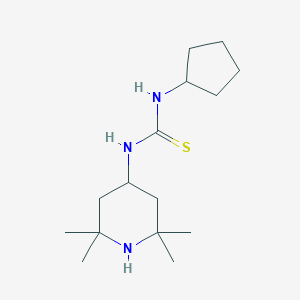
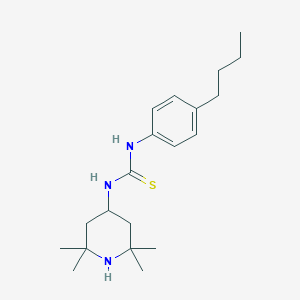
![1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea](/img/structure/B216383.png)
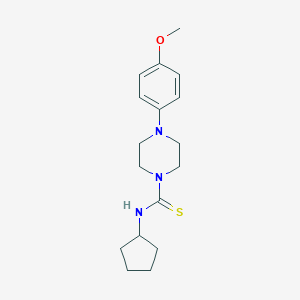
![Ethyl 4-[(4-sulfamoylphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216389.png)
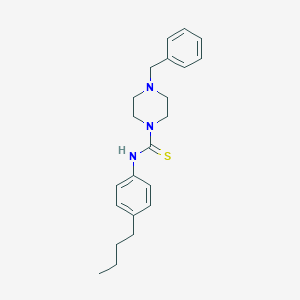
![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216393.png)
![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216394.png)
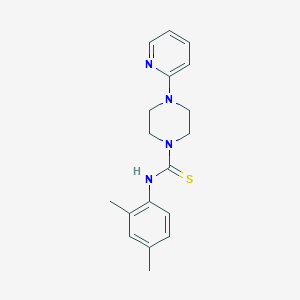
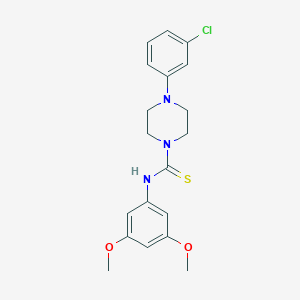
![Ethyl 4-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B216399.png)
